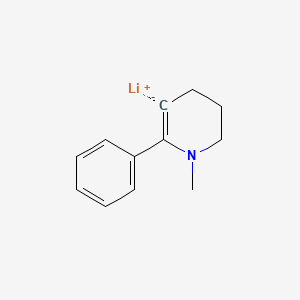
lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide is a chemical compound with the molecular formula C13H16LiN. This compound is part of the tetrahydropyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide typically involves the reaction of 1-methyl-6-phenyl-2,3,4,5-tetrahydropyridine with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.
Applications De Recherche Scientifique
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems by interacting with receptors and enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, also used in neurodegenerative disease research.
Uniqueness
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide is unique due to its lithium component, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
85429-38-5 |
|---|---|
Formule moléculaire |
C12H14LiN |
Poids moléculaire |
179.2 g/mol |
Nom IUPAC |
lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide |
InChI |
InChI=1S/C12H14N.Li/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,10H2,1H3;/q-1;+1 |
Clé InChI |
OMTDUWYWYKBSGT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN1CCC[C-]=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


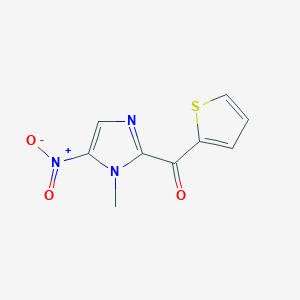

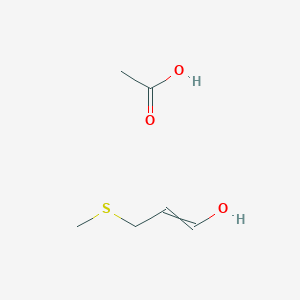




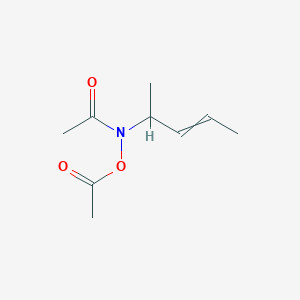
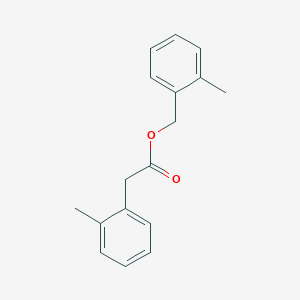
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
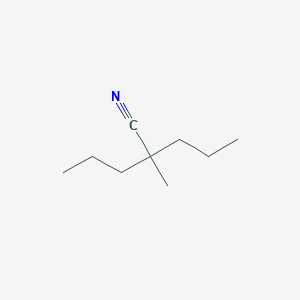
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
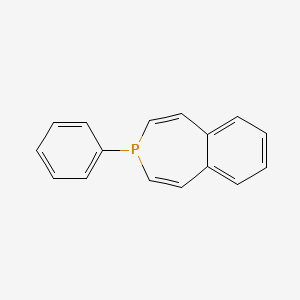
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
